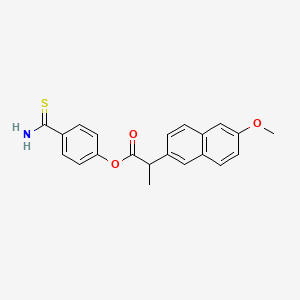
4-Carbamothioylphenyl 2-(6-methoxynaphthalen-2-yl)propanoate
Cat. No. B1665807
Key on ui cas rn:
1226895-20-0
M. Wt: 365.4 g/mol
InChI Key: YCNMAPLPQYQJFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07741359B2
Procedure details


4-Carbamoylphenyl 2-(2-methoxynaphthalen-6-yl)-propanoate, 5 (1.80 g, 4.34 mmol) and Lawesson reagent (1.75 g, 4.34 mmol) were dissolved in 130 ml of anhydrous benzene. The reaction was warmed to 60° C. and stirred for 4 h. The solvent was removed under reduced pressure; the crude residue was purified by silica gel column (dichloromethane/methyl alcohol 9.75:0.25) to furnish 2.9 g of crude compound 6. The obtained compound was purified by a silica gel open column and eluted with CH2Cl2/MeOH (9.5/0.5)) giving the pure compound 6 (970 mg, 61% yield).
Name
4-Carbamoylphenyl 2-(2-methoxynaphthalen-6-yl)-propanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
5
Quantity
1.8 g
Type
reactant
Reaction Step One


Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[C:8]([CH:13]([CH3:26])[C:14]([O:16][C:17]3[CH:22]=[CH:21][C:20]([C:23](=O)[NH2:24])=[CH:19][CH:18]=3)=[O:15])[CH:9]=2)[CH:4]=1.COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=[S:36])=CC=1>C1C=CC=CC=1>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[C:8]([CH:13]([CH3:26])[C:14]([O:16][C:17]3[CH:22]=[CH:21][C:20]([C:23](=[S:36])[NH2:24])=[CH:19][CH:18]=3)=[O:15])[CH:9]=2)[CH:4]=1
|
Inputs


Step One
|
Name
|
4-Carbamoylphenyl 2-(2-methoxynaphthalen-6-yl)-propanoate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC2=CC=C(C=C2C=C1)C(C(=O)OC1=CC=C(C=C1)C(N)=O)C
|
|
Name
|
5
|
|
Quantity
|
1.8 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=CC2=CC=C(C=C2C=C1)C(C(=O)OC1=CC=C(C=C1)C(N)=O)C
|
|
Name
|
|
|
Quantity
|
1.75 g
|
|
Type
|
reactant
|
|
Smiles
|
COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC
|
|
Name
|
|
|
Quantity
|
130 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1=CC=CC=C1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred for 4 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crude residue was purified by silica gel column (dichloromethane/methyl alcohol 9.75:0.25)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to furnish 2.9 g of crude compound 6
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The obtained compound was purified by a silica gel open column
|
WASH
|
Type
|
WASH
|
|
Details
|
eluted with CH2Cl2/MeOH (9.5/0.5))
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC2=CC=C(C=C2C=C1)C(C(=O)OC1=CC=C(C=C1)C(N)=S)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 970 mg | |
| YIELD: PERCENTYIELD | 61% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

